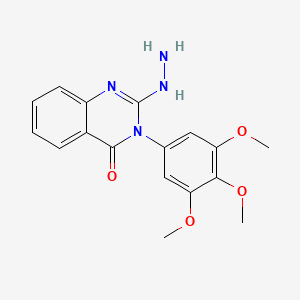![molecular formula C15H23N3O3S B4658923 N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B4658923.png)
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide
Vue d'ensemble
Description
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as BAY 41-2272 and is a potent activator of the enzyme soluble guanylyl cyclase (sGC).
Mécanisme D'action
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide activates sGC by binding to the heme group of the enzyme and increasing the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to various downstream effects such as vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific research application. In general, it has been found to have vasodilatory effects on the cardiovascular system, anti-inflammatory effects on the pulmonary system, and neuroprotective effects on the nervous system. It has also been found to inhibit platelet aggregation and to have anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide in lab experiments is its potency and specificity for sGC activation. It has also been found to have good pharmacokinetic properties and to be well-tolerated in animal studies. However, its high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are several future directions for the research on N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide. One direction is to investigate its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and neurodegenerative diseases. Another direction is to develop new sGC activators with improved pharmacological properties such as increased potency, selectivity, and bioavailability. Moreover, the use of this compound in combination with other drugs or therapies may also be explored.
In conclusion, this compound is a chemical compound with significant potential in scientific research applications. Its potency and specificity for sGC activation make it a valuable tool compound for studying the role of sGC in various physiological and pathological conditions. Its biochemical and physiological effects have also been found to have therapeutic potential in various diseases. Further research on this compound and its derivatives may lead to the development of new treatments for a wide range of medical conditions.
Applications De Recherche Scientifique
N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-piperidinyl)acetamide has been found to have various scientific research applications. It has been used as a tool compound to study the role of sGC in various physiological and pathological conditions. It has also been used to investigate the effect of sGC activation on the cardiovascular system, pulmonary system, and nervous system. Moreover, it has been used to study the mechanism of action of sGC activators and to develop new sGC activators with improved pharmacological properties.
Propriétés
IUPAC Name |
N-[2-(benzenesulfonamido)ethyl]-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-15(13-18-11-5-2-6-12-18)16-9-10-17-22(20,21)14-7-3-1-4-8-14/h1,3-4,7-8,17H,2,5-6,9-13H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXAWAHODFEHBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4658841.png)

![5-chloro-8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4658853.png)

![1-methyl-3-({[1-(4-methylphenyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4658856.png)
![N-(2-bromophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4658864.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B4658872.png)



![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-2-methylpiperidine](/img/structure/B4658896.png)
![1-methyl-5-({[3-(4-morpholinyl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4658903.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B4658907.png)
